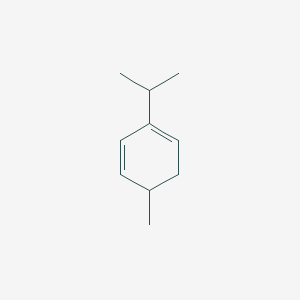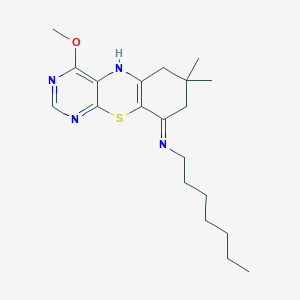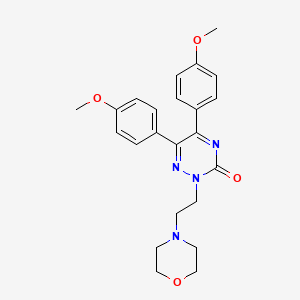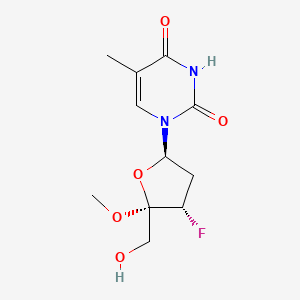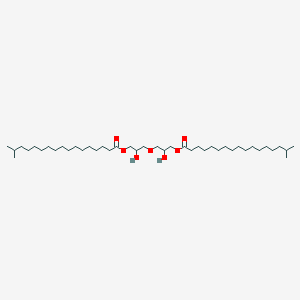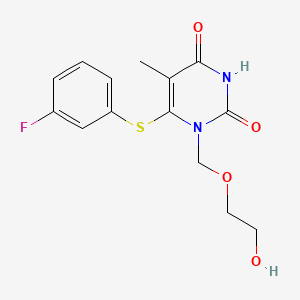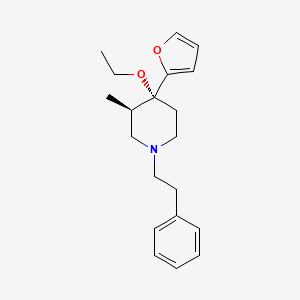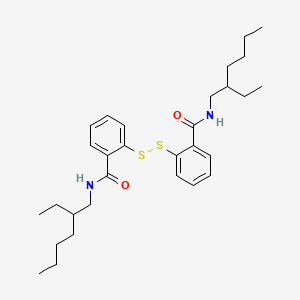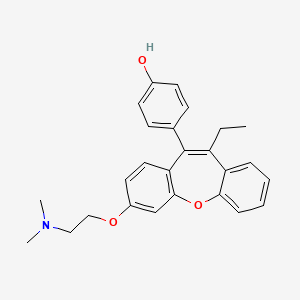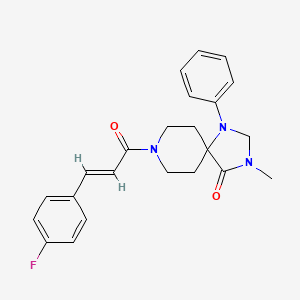
7-Angeloylplatynecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Angeloylplatynecine is a pyrrolizidine alkaloid with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . This compound is derived from plants belonging to the genus Senecio, such as Senecio chrysocoma and Senecio paniculatus . Pyrrolizidine alkaloids are known for their diverse biological activities and potential medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Angeloylplatynecine involves the esterification of platynecine with angelic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: the extraction from natural sources, such as Senecio species, remains a viable method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Angeloylplatynecine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted esters .
Applications De Recherche Scientifique
7-Angeloylplatynecine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Research on its biological activity includes studies on its cytotoxicity and potential therapeutic effects.
Medicine: Investigations into its pharmacological properties, such as anti-inflammatory and anticancer activities, are ongoing.
Mécanisme D'action
The mechanism of action of 7-Angeloylplatynecine involves its interaction with cellular macromolecules. It can form adducts with DNA and proteins, leading to cytotoxic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, which can result in cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
- 7-Tigloylplatynecine
- 7-O-Tigloylplatinecine
- 7-Angeloylplatinecine
Comparison: 7-Angeloylplatynecine is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Propriétés
Numéro CAS |
94054-32-7 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
[(1R,7S,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
Clé InChI |
JVBOUYIVPAHNGB-YHTXKQJMSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)CO |
SMILES canonique |
CC=C(C)C(=O)OC1CCN2C1C(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


